Ammonium 4-hydroxybenzenesulfonate Ammonium 4-hydroxybenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 5328-97-2
VCID: VC17893905
InChI: InChI=1S/C6H6O4S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3
SMILES:
Molecular Formula: C6H9NO4S
Molecular Weight: 191.21 g/mol

Ammonium 4-hydroxybenzenesulfonate

CAS No.: 5328-97-2

Cat. No.: VC17893905

Molecular Formula: C6H9NO4S

Molecular Weight: 191.21 g/mol

* For research use only. Not for human or veterinary use.

Ammonium 4-hydroxybenzenesulfonate - 5328-97-2

Specification

CAS No. 5328-97-2
Molecular Formula C6H9NO4S
Molecular Weight 191.21 g/mol
IUPAC Name azanium;4-hydroxybenzenesulfonate
Standard InChI InChI=1S/C6H6O4S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3
Standard InChI Key AXUYHJMSEJPTPI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1O)S(=O)(=O)[O-].[NH4+]

Introduction

Chemical Identity and Structural Properties

Ammonium 4-hydroxybenzenesulfonate has the molecular formula C₆H₉NO₄S and a molecular weight of 191.21 g/mol . The structure consists of a benzene ring substituted with a hydroxyl group (-OH) at the para position and a sulfonate group (-SO₃⁻) at the adjacent position, neutralized by an ammonium cation (NH₄⁺). Key structural features include:

  • Hydrogen-bonding capacity: The sulfonate and hydroxyl groups participate in extensive hydrogen-bonding networks, as observed in analogous ammonium sulfonate salts . For example, in ammonium 3-carboxy-4-hydroxybenzenesulfonate monohydrate, sulfonate oxygen atoms act as acceptors for N–H···O and O–H···O interactions, forming cyclic R₄⁴(20) motifs .

  • Crystallographic behavior: The compound’s ability to form stable crystals is attributed to its planar aromatic ring and ionic interactions. X-ray diffraction studies of related salts reveal layered frameworks stabilized by cation-anion hydrogen bonds .

Synthesis and Production

Synthesis of 4-Hydroxybenzenesulfonic Acid

The parent acid, 4-hydroxybenzenesulfonic acid (CAS 98-67-9), is synthesized via sulfonation of phenol using concentrated sulfuric acid :

  • Phenol (25 kg) and 96% sulfuric acid (28 kg) are heated to 50°C.

  • Additional sulfuric acid (1.25 kg) is introduced, and the mixture is heated at 110°C for 5–6 hours.

  • Reaction water and residual phenol are distilled off, yielding 95% pure product .

Neutralization to Ammonium Salt

The ammonium salt is produced by neutralizing the sulfonic acid with ammonium hydroxide:

C6H5OH–SO3H+NH4OHC6H5OH–SO3NH4++H2O\text{C}_6\text{H}_5\text{OH}–\text{SO}_3\text{H} + \text{NH}_4\text{OH} \rightarrow \text{C}_6\text{H}_5\text{OH}–\text{SO}_3^-\text{NH}_4^+ + \text{H}_2\text{O}

Phase transfer catalysts (PTCs), such as tetra-n-butylphosphonium chloride, can enhance reaction efficiency in related sulfonate syntheses .

Physicochemical Properties

While direct data for the ammonium salt is limited, properties can be inferred from its parent acid and analogous compounds:

PropertyValue/DescriptionSource
SolubilityHighly soluble in water (inferred)
StabilityStable under ambient conditions
DecompositionReleases NH₃ upon heating
Hydrogen bondingForms R₄⁴(20) and R₃³(8) motifs

The compound’s surface activity and radical scavenging properties make it suitable for electroplating baths and polymerization catalysts .

Industrial and Scientific Applications

Electroplating and Metalworking

4-Hydroxybenzenesulfonic acid derivatives are widely used as additives in electroplating baths to improve metal deposition uniformity . The ammonium salt’s ionic nature enhances electrolyte conductivity, while its hydroxyl group acts as a complexing agent for metal ions.

Polymerization Catalysis

In radical polymerization, the compound serves as a redox mediator by stabilizing reactive intermediates. Its sulfonate group facilitates electron transfer, accelerating reaction rates .

Crystalline Materials Design

Ammonium sulfonate salts exhibit programmable hydrogen-bonding networks, enabling the design of functional crystalline materials. For instance, triammonium 3-carboxy-4-hydroxybenzenesulfonate forms a 3D framework via N–H···O and O–H···O interactions . Such materials have potential in gas storage and ion exchange.

Surfactant and Detergent Formulations

The compound’s amphiphilic structure (hydrophobic benzene ring and hydrophilic sulfonate group) allows it to act as a dispersant or emulsifier. Patent data describe its use in thinning cement and improving dye solubility .

Research Advancements

Hydrogen-Bonding Studies

Crystallographic analysis of ammonium 3-carboxy-4-hydroxybenzenesulfonate monohydrate revealed two distinct hydrogen-bonding motifs :

  • Head-to-tail cyclic associations: Involving sulfonate–water–ammonium interactions (R₄⁴(20)).

  • Centrosymmetric linkages: Stabilized by water–sulfonate hydrogen bonds.
    These findings underscore the compound’s utility in engineering materials with tailored porosity.

Synthetic Optimization

The use of PTCs in sulfonate synthesis reduces reaction temperatures and improves yields. For example, octanoyloxyacetyl chloride reacts with sodium 4-hydroxybenzenesulfonate in the presence of tetra-n-butylphosphonium chloride to yield 77% pure product .

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